(S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid
CAS No.:
Cat. No.: VC13711297
Molecular Formula: C13H17BrN2O4
Molecular Weight: 345.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17BrN2O4 |
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Molecular Weight | 345.19 g/mol |
IUPAC Name | (2S)-3-(5-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-10(11(17)18)6-9-5-4-8(14)7-15-9/h4-5,7,10H,6H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
Standard InChI Key | QBYRPIJAOSCCEY-JTQLQIEISA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=NC=C(C=C1)Br)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)Br)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)Br)C(=O)O |
Introduction
(S)-3-(5-Bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic organic compound with applications in medicinal chemistry and pharmaceutical research. It is characterized by the presence of a bromopyridine moiety, a tert-butoxycarbonyl (Boc)-protected amine group, and a chiral center, making it a versatile intermediate in the development of biologically active molecules.
Synthesis
The synthesis of (S)-3-(5-bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves:
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Starting Materials:
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Bromopyridine derivatives.
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Boc-protected amino acids.
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Synthetic Steps:
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Halogenation of pyridine to introduce the bromine atom at the desired position.
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Coupling reactions to attach the amino acid backbone.
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Boc protection of the amine group to prevent side reactions during subsequent steps.
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Purification:
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Techniques such as recrystallization or chromatography are used to isolate the pure compound.
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Applications
This compound serves as an intermediate in:
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Peptide Synthesis: The Boc-protected amine allows selective deprotection for peptide bond formation.
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Drug Discovery: The bromopyridine moiety is known for its bioactivity, making this compound useful in developing inhibitors or modulators for biological targets.
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Chiral Studies: The S-enantiomer can be used to study stereospecific interactions in biological systems.
Analytical Data
The characterization of (S)-3-(5-bromopyridin-2-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid is confirmed using various analytical techniques:
Technique | Observation |
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NMR (1H and 13C) | Signals corresponding to aromatic protons, Boc group, and carboxylic acid |
Mass Spectrometry (MS) | Molecular ion peak at 331.17 m/z |
Infrared Spectroscopy | Peaks for NH (Boc), CO (carboxylic acid), and aromatic C-H bonds |
Related Compounds
Other derivatives of bromopyridine and Boc-protected amino acids include:
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